molecular formula C18H18ClN3O2 B5969113 N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}nicotinamide

N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}nicotinamide

Cat. No.: B5969113
M. Wt: 343.8 g/mol
InChI Key: ZEENJKKGGXFORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}nicotinamide, also known as CP-945,598, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CP-945,598 is a selective antagonist of the cannabinoid receptor type 1 (CB1) and has been studied extensively for its effects on the endocannabinoid system.

Mechanism of Action

N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}nicotinamide acts as a selective antagonist of the CB1 receptor, which is primarily expressed in the central nervous system and plays a key role in regulating appetite and energy balance. By blocking the CB1 receptor, this compound reduces the activity of the endocannabinoid system, which is known to promote appetite and food intake.
Biochemical and Physiological Effects:
This compound has been shown to reduce food intake and body weight in animal models, suggesting that it may be a promising candidate for the treatment of obesity. It has also been studied for its effects on glucose metabolism, insulin sensitivity, and lipid metabolism, with some studies suggesting that it may improve these parameters in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}nicotinamide is its selectivity for the CB1 receptor, which allows for targeted manipulation of the endocannabinoid system. However, one limitation of this compound is its complex synthesis process, which may limit its availability and use in laboratory experiments.

Future Directions

There are several potential future directions for research on N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}nicotinamide. One area of interest is the development of more efficient synthesis methods to increase the availability of the compound for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of obesity and metabolic disorders.

Synthesis Methods

N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}nicotinamide can be synthesized through a multi-step process that involves the coupling of 3-chlorophenethylamine with nicotinamide followed by cyclization and oxidation reactions. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}nicotinamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of obesity and metabolic disorders. It has been shown to reduce food intake and body weight in animal models, suggesting that it may be a promising candidate for the treatment of obesity.

Properties

IUPAC Name

N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-15-5-1-3-13(9-15)6-8-22-12-16(10-17(22)23)21-18(24)14-4-2-7-20-11-14/h1-5,7,9,11,16H,6,8,10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEENJKKGGXFORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC(=CC=C2)Cl)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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